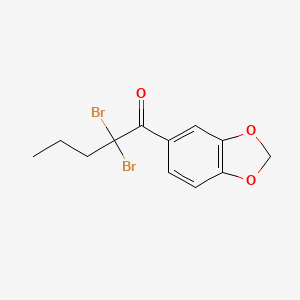
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is an organic compound that features a benzodioxole ring attached to a dibromo-substituted pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone typically involves the bromination of a precursor compound, such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure the selective formation of the dibromo product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with substituted nucleophiles.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The benzodioxole ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanone: A related compound with a shorter carbon chain and no bromine substitution.
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A similar compound with a single bromine atom and a shorter carbon chain.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is unique due to its dibromo substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new chemical entities.
Eigenschaften
Molekularformel |
C12H12Br2O3 |
|---|---|
Molekulargewicht |
364.03 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2,2-dibromopentan-1-one |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-12(13,14)11(15)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3 |
InChI-Schlüssel |
KPTSRTPXPVLIAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


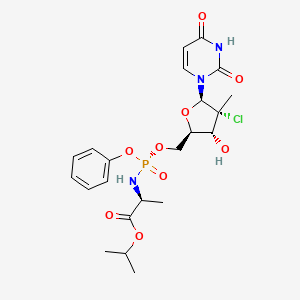
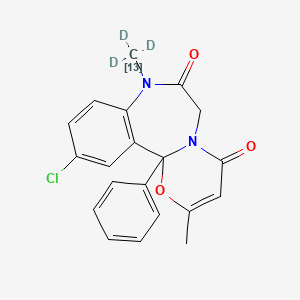
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
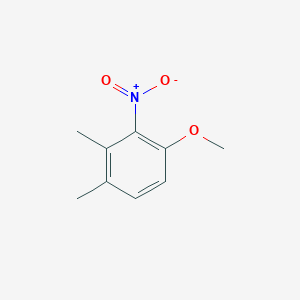
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

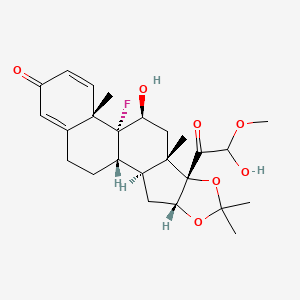


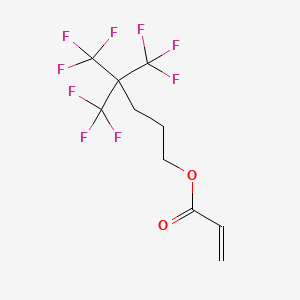
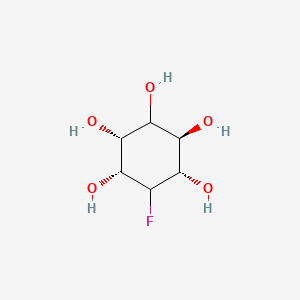
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
